3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid
CAS No.: 1256354-94-5
Cat. No.: VC0172864
Molecular Formula: C12H19BClFO3Si
Molecular Weight: 304.624
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256354-94-5 |
|---|---|
| Molecular Formula | C12H19BClFO3Si |
| Molecular Weight | 304.624 |
| IUPAC Name | [3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3 |
| Standard InChI Key | ULJYVSNUMFICIW-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |
Introduction
3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a complex organic compound that belongs to the class of boronic acids. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds between unsaturated organic compounds . The presence of a tert-butyldimethylsilyl (TBDMS) group, a chlorine atom, a fluorine atom, and a boronic acid moiety in this compound suggests its potential utility in various synthetic transformations.
Synthesis and Applications
The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid likely involves the conversion of a corresponding phenol or aryl halide into the boronic acid. This process often requires careful control of reaction conditions to protect sensitive functional groups like the TBDMS group.
Applications:
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Suzuki-Miyaura Cross-Coupling Reactions: These reactions are pivotal in forming complex molecules by coupling aryl boronic acids with aryl halides or triflates in the presence of a palladium catalyst .
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Protecting Group Chemistry: The TBDMS group is commonly used as a protecting group for alcohols, which can be removed under acidic conditions to reveal the hydroxyl functionality .
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